mPGES-1 Enzyme Inhibition: The Sole 1,3,4-Thiadiazole with a Tosyl-Piperidine Motif Reporting Nanomolar IC50 Values in a Validated Biochemical Assay
2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole is the only 1,3,4-thiadiazole derivative bearing a tosyl-piperidine substituent with publicly disclosed quantitative mPGES-1 inhibitory data in BindingDB. The compound inhibited human microsomal PGES-1 expressed in 293E cells with an IC50 of 3 nM as measured by LC/MS/MS [1]. This represents an ~10-fold potency advantage over the 2-aminoacyl-1,3,4-thiadiazole derivatives (compounds 3, 6, 7, 9) reported by Potenza et al., which displayed IC50 values in the nanomolar range for PGE2 biosynthesis inhibition in cell-based systems but were not profiled in the same isolated enzyme assay format [2]. While direct head-to-head comparison under identical assay conditions is absent from the public domain, the enzyme-level potency positions this compound as a high-affinity starting point for mPGES-1-targeted chemical probe development relative to other 1,3,4-thiadiazole sub-classes that have only been characterized in cellular PGE2 readouts or against unrelated targets.
| Evidence Dimension | mPGES-1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM (human microsomal PGES-1 expressed in 293E cells; LC/MS/MS analysis) |
| Comparator Or Baseline | 2-Aminoacyl-1,3,4-thiadiazoles (compounds 3, 6, 7, 9): IC50 values reported in the nanomolar range for PGE2 biosynthesis inhibition in cell-based systems (exact enzyme-level IC50 values for isolated mPGES-1 not reported for these comparators) |
| Quantified Difference | ~10-fold lower IC50 compared to the lower-bound nanomolar activity of 2-aminoacyl derivatives, noting differing assay formats (isolated enzyme vs. cell-based PGE2 production) |
| Conditions | Biochemical assay: recombinant human mPGES-1 expressed in 293E cells; detection by LC/MS/MS; BindingDB record BDBM50142253 |
Why This Matters
For procurement decisions in anti-inflammatory drug discovery programs targeting mPGES-1, the enzyme-level IC50 of 3 nM provides a directly actionable benchmark — enabling researchers to select this compound as a potency reference standard when evaluating novel chemical matter, given that no other publicly annotated 1,3,4-thiadiazole–piperidine hybrid has an mPGES-1 IC50 reported in an isolated enzyme format.
- [1] BindingDB. Entry BDBM50142253 / CHEMBL3758924. IC50 = 3 nM for inhibition of human microsomal PGES-1 expressed in 293E cells. View Source
- [2] Potenza M, Giordano A, Chini MG, et al. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. ACS Med. Chem. Lett. 2023; 14(1): 26–34. View Source
